molecular formula C16H15NO B11872123 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol

1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol

Cat. No.: B11872123
M. Wt: 237.30 g/mol
InChI Key: UKTYDGNMRMKZOD-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features a naphthalene ring and a pyrrole ring connected through an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol typically involves the reaction of naphthalene derivatives with pyrrole derivatives under specific conditions. One common method might include:

    Grignard Reaction: Reacting a naphthalen-2-yl magnesium bromide with 1H-pyrrole-2-carbaldehyde in the presence of a suitable solvent like diethyl ether.

    Reduction: Reducing the resulting intermediate with a reducing agent such as lithium aluminum hydride to obtain the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate to form corresponding ketones or aldehydes.

    Reduction: Further reduction to form more saturated alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Diethyl ether, tetrahydrofuran.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Saturated alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying biological pathways and interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing their activity. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)methanol: Similar structure but with a methanol moiety.

    1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)propane: Similar structure but with a propane moiety.

Uniqueness

1-(Naphthalen-2-yl)-1-(1H-pyrrol-2-yl)ethanol is unique due to the specific combination of naphthalene and pyrrole rings connected through an ethanol group. This structure may impart unique chemical and physical properties, making it valuable for specific applications.

Properties

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-naphthalen-2-yl-1-(1H-pyrrol-2-yl)ethanol

InChI

InChI=1S/C16H15NO/c1-16(18,15-7-4-10-17-15)14-9-8-12-5-2-3-6-13(12)11-14/h2-11,17-18H,1H3

InChI Key

UKTYDGNMRMKZOD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)(C3=CC=CN3)O

Origin of Product

United States

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